Ailanthoidol

Übersicht

Beschreibung

Ailanthoidol is a neolignan compound isolated from the barks of Zanthoxylum ailanthoides. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antiadipogenic, and antitumor properties . This compound has shown potential in various therapeutic applications, particularly in cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ailanthoidol can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from the bark of Zanthoxylum ailanthoides . Chemical synthesis of this compound involves the construction of the benzofuran ring, which is a key structural component of the compound. One method includes a free radical cyclization cascade, which is an efficient way to synthesize complex polycyclic benzofuran compounds .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources due to the complexity of its chemical synthesis. The extraction process involves the use of solvents such as chloroform to isolate the compound from the plant material .

Analyse Chemischer Reaktionen

Types of Reactions: Ailanthoidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Ailanthoidol exhibits significant anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

- Mechanism of Action : this compound suppresses the production of pro-inflammatory mediators such as nitric oxide and prostaglandins in macrophages. In vitro studies demonstrated that it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated RAW264.7 cells .

- Animal Studies : In vivo experiments showed that this compound protects mice from endotoxin shock, likely through the inhibition of inflammatory cytokines such as interleukin-1β and interleukin-6 .

Table 1: Summary of Anti-Inflammatory Effects

| Study Reference | Cell Type | Inhibitory Effect | Concentration Used |

|---|---|---|---|

| RAW264.7 | NO, IL-1β, IL-6 | 10 μM | |

| RAW264.7 | NO Production | 1 μM |

Anti-Cancer Properties

This compound demonstrates promising anti-cancer effects, particularly against liver cancer.

- HepG2 Cell Studies : Research indicates that this compound inhibits the migration and invasion of HepG2 hepatoblastoma cells induced by transforming growth factor-beta 1 (TGF-β1). It reduces TGF-β1-promoted colony formation and downregulates proteins associated with epithelial-mesenchymal transition (EMT), such as integrin α3, vimentin, and N-cadherin .

- Mechanistic Insights : The compound also affects signaling pathways by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Smad2, which are crucial in cancer progression .

Table 2: Summary of Anti-Cancer Effects

| Study Reference | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Hepatoblastoma | Inhibition of TGF-β1 signaling | Reduced migration/invasion | |

| Hepatoblastoma | Downregulation of EMT markers | Decreased colony formation |

Metabolic Regulation

This compound has been investigated for its role in regulating metabolic processes, particularly in adipogenesis.

- Adipocyte Studies : Research indicates that this compound effectively suppresses adipogenesis in 3T3-L1 adipocytes. It downregulates key adipogenic transcription factors and promotes lipolysis, suggesting potential applications in obesity management .

Table 3: Summary of Metabolic Effects

Wirkmechanismus

Ailanthoidol exerts its effects through various molecular targets and pathways. It has been shown to inhibit the phosphorylation of p-38 mitogen-activated protein kinase and Smad 2, which are involved in the progression of liver cancer . Additionally, this compound induces apoptosis in cancer cells by increasing the expression of cleaved PARP and Bax, and decreasing the expression of procaspase 3/8 and Bcl-xL/Bcl-2 . These actions contribute to its antitumor activity.

Vergleich Mit ähnlichen Verbindungen

- Benzofuran

- Benzothiophene

- Other neolignans

Biologische Aktivität

Ailanthoidol, a natural neolignan derived from the tree Zanthoxylum ailanthoides, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.

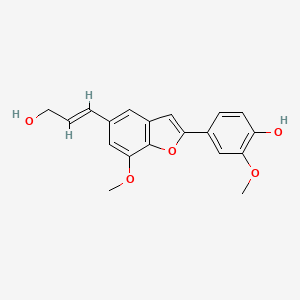

Chemical Structure and Derivatives

This compound is characterized by its unique 2-arylbenzofuran structure. Various derivatives have been synthesized to enhance its biological efficacy. The synthesis of this compound derivatives has shown promising results in terms of anti-inflammatory and cytotoxic activities against different cancer cell lines.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, particularly through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. A study demonstrated that this compound and its derivatives effectively suppressed NO production, indicating their potential in managing inflammatory conditions.

Key Findings:

- Inhibition of NO Production : this compound and several derivatives (e.g., derivatives 5 and 7) showed strong inhibitory effects on NO production at concentrations as low as 1 μM, with derivative 7 achieving a 64% inhibition at 10 μM without cytotoxicity .

- Mechanism : The anti-inflammatory effect is attributed to the modulation of pro-inflammatory mediators and pathways involved in inflammation .

Antitumor Activity

Research has highlighted this compound's antitumor properties, particularly against liver cancer. It has been shown to inhibit TGF-β1-induced migration and invasion of HepG2 hepatoblastoma cells, which are crucial processes in cancer metastasis.

Key Findings:

- Inhibition of Cell Migration and Invasion : this compound significantly reduced TGF-β1-promoted colony formation and inhibited cell scattering induced by TGF-β1 in HepG2 cells .

- Mechanism : The compound was found to suppress the expression of integrins and matrix metalloproteinases (MMPs), which are essential for cell motility and invasion, thereby inhibiting cancer progression .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF74, A549, PC3, HepG2) revealed that this compound can induce apoptotic cell death through mechanisms involving PARP cleavage and activation of tumor suppressor proteins like p53. The IC50 values for HepG2 cells were found to be approximately 100 μM after 48 hours of treatment .

Summary of Biological Activities

| Activity | Model/Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Anti-inflammatory | RAW264.7 macrophages | 1 - 10 | Significant inhibition of NO production |

| Antitumor | HepG2 hepatoblastoma cells | 25 - 50 | Inhibition of migration/invasion |

| Cytotoxicity | Various cancer cell lines | Up to 100 | Induction of apoptosis |

Eigenschaften

IUPAC Name |

4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-22-17-10-13(5-6-15(17)21)16-11-14-8-12(4-3-7-20)9-18(23-2)19(14)24-16/h3-6,8-11,20-21H,7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQCRQVGMKIBPN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.